4,6-Dimethoxypyridin-2-amine
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Overview
Description
4,6-Dimethoxypyridin-2-amine is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.17 . This compound is used as an intermediate in the synthesis of various chemicals .
Synthesis Analysis
4,6-Dimethoxypyridin-2-amine can be synthesized from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and a phase transfer catalyst (PTC), with dimethyl carbonate (DMC) as a methylating agent . Another method involves the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) using a Lewis acidic ionic liquid catalyst .Molecular Structure Analysis
The molecular structure of 4,6-Dimethoxypyridin-2-amine consists of a pyridine ring substituted with two methoxy groups at positions 4 and 6, and an amine group at position 2 .Chemical Reactions Analysis
The chemical reactions involving 4,6-Dimethoxypyridin-2-amine are primarily its synthesis reactions. These include the reaction of 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate , and the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine .Physical And Chemical Properties Analysis
4,6-Dimethoxypyridin-2-amine is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 .Scientific Research Applications
Chemical Synthesis
“4,6-Dimethoxypyridin-2-amine” is a chemical compound with the molecular formula C7H10N2O2 . It is used as an intermediate in the synthesis of various other chemical compounds .
Crystallography
The crystal structure of compounds similar to “4,6-Dimethoxypyridin-2-amine”, such as 5-chloro-4,6-dimethoxypyrimidin-2-amine, has been studied . These studies provide valuable insights into the atomic arrangement and bonding in these compounds .
Biological Research
Aminopyrimidine derivatives, which include “4,6-Dimethoxypyridin-2-amine”, have attracted extensive attention in molecular biology . They are known for their bactericidal action .
Cancer Research
Compounds containing a structure similar to “4,6-Dimethoxypyridin-2-amine” have been synthesized and tested for their inhibitory effects on cancer cell growth . For example, 4-(2-amino-4-methyl-5-thiazolyl)-N-[4-(4-morpholinyl)phenyl]-2-pyrimidinamine, which contains a guanidine moiety, is an inhibitor of AURKA and AURKB .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the synthesis of various pesticides .
Mode of Action
It is known that it can react with various compounds such as phenol, alcohol, amine, hydrazine, and ester compounds .
Biochemical Pathways
4,6-Dimethoxypyridin-2-amine is synthesized from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and a phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents . The best conversion of ADH and selectivity toward 4,6-Dimethoxypyridin-2-amine were achieved under optimized conditions .
Action Environment
It is known that this compound can react with various compounds such as phenol, alcohol, amine, hydrazine, and ester compounds .
properties
IUPAC Name |
4,6-dimethoxypyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYYHFMMWZGEMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxypyridin-2-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.